molecular formula C10H10BrNO2 B6163674 methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate CAS No. 1632129-36-2

methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate

Cat. No. B6163674
CAS RN: 1632129-36-2
M. Wt: 256.1
InChI Key:
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Description

“Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance and is used in various chemical reactions due to its unique structure .


Synthesis Analysis

The synthesis of indole derivatives, such as “methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate”, has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of “methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate” is characterized by the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 5th position . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.


Physical And Chemical Properties Analysis

“Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate” is a solid substance . It has a molecular weight of 254.08 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The synthesis of novel indole derivatives and the investigation of their biological activities is a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate involves the bromination of 2,3-dihydro-1H-indole-5-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "2,3-dihydro-1H-indole-5-carboxylic acid", "Bromine", "Methyl alcohol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of 2,3-dihydro-1H-indole-5-carboxylic acid with bromine in the presence of sulfuric acid to yield 7-bromo-2,3-dihydro-1H-indole-5-carboxylic acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide.", "Step 3: Esterification of 7-bromo-2,3-dihydro-1H-indole-5-carboxylic acid with methyl alcohol in the presence of sulfuric acid to yield methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate." ] }

CAS RN

1632129-36-2

Product Name

methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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